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molecular formula C9H19ClN2O2 B8275665 Piperazine-1-carboxylic acid butyl ester hydrochloride

Piperazine-1-carboxylic acid butyl ester hydrochloride

Cat. No. B8275665
M. Wt: 222.71 g/mol
InChI Key: VHYKUGOYPWERLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220646

Procedure details

4-Chlorocarbonyl-1-t.-butoxycarbonylpiperazine can be prepared by the simultaneous additions of solutions of 1-t.-butoxycarbonylpiperazine (40.8 g.) in anhydrous toluene (200 cc.) and of phosgene (11.2 g.) in anhydrous toluene (150 cc.) to anhydrous toluene (100 cc.), the temperature being kept at about -5° C. during this operation. After stirring for 1 hour at 2° C., the 1-t.-butoxycarbonylpiperazine hydrochloride formed during the reaction is filtered off and washed twice with anhydrous toluene (total 200 cc.). The filtrate is evaporated to dryness under reduced pressure (20 mm.Hg.). 4-Chlorocarbonyl-1-t.-butoxycarbonylpiperazine (24.8 g.), which melts at 98° C., is obtained. After the product has been purified by recrystallisation from diisopropyl ether, it melts at 99° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
1-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])[CH2:2][CH2:3][CH3:4].C(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[ClH:16].[CH2:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(=O)N1CCNCC1
Name
1-t
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
40.8 g
Type
reactant
Smiles
C(CCC)OC(=O)N1CCNCC1
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
1-t
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 2° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at about -5° C. during this operation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(CCC)OC(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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